Amino(4-tert-butylphenyl)acetic acid

Lipophilicity Medicinal Chemistry ADME Prediction

Amino(4-tert-butylphenyl)acetic acid (CAS 299165-27-8) is a non-proteinogenic α-aryl glycine featuring a para-tert-butylphenyl substituent that delivers exceptional steric bulk (Taft Es ~-1.54) and elevated lipophilicity (logP ~1.9). Unlike smaller para-substituted analogs (e.g., 4-Cl-phenylglycine, logP 1.2), this building block uniquely fills spacious hydrophobic protein pockets and enhances passive blood-brain barrier permeability—critical for CNS-targeted peptidomimetics. Its distinct scaffold enables exploration of sterically demanding chemical space inaccessible with unsubstituted or halogenated phenylglycines. Ideal for medicinal chemistry libraries, peptide mimetic synthesis, and early-stage antimicrobial derivatization programs. Ensure target engagement and metabolic stability by selecting the precise steric and lipophilic profile your SAR campaign demands.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 299165-27-8
Cat. No. B112433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino(4-tert-butylphenyl)acetic acid
CAS299165-27-8
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(C(=O)O)N
InChIInChI=1S/C12H17NO2/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h4-7,10H,13H2,1-3H3,(H,14,15)
InChIKeyHSRNMXQOQUQCSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino(4-tert-butylphenyl)acetic acid (CAS 299165-27-8): Procurement Specifications and Class Baseline for α-Aryl Glycine Building Blocks


Amino(4-tert-butylphenyl)acetic acid (CAS 299165-27-8), also designated as 2-(4-tert-butylphenyl)glycine or 4-tert-butylphenylglycine, is a non-proteinogenic α-aryl glycine derivative characterized by a para-tert-butyl substituted phenyl ring and an α-amino acid backbone . With a molecular weight of 207.27 g/mol and a purity typically exceeding 95% as supplied by major vendors, this compound serves as a versatile chiral or racemic building block in medicinal chemistry and peptide mimetic synthesis . Its structural motif—a bulky hydrophobic tert-butyl group positioned on the aromatic ring—distinguishes it from unsubstituted or para-halogenated phenylglycine analogs, imparting unique steric and lipophilic properties that can modulate target binding, metabolic stability, and physicochemical profiles in derived molecules .

Why Substituting Amino(4-tert-butylphenyl)acetic acid with Unsubstituted Phenylglycine or Halogenated Analogs Compromises Research Outcomes


Generic substitution among α-aryl glycine building blocks is scientifically unjustified due to the divergent steric, electronic, and lipophilic contributions of the aryl substituent. The para-tert-butyl group in Amino(4-tert-butylphenyl)acetic acid imposes a significantly larger steric bulk (Taft Es ~ -1.54) compared to a para-chloro substituent (Es ~ -0.97) or hydrogen (Es = 0), which can dramatically alter molecular recognition at protein binding pockets or influence the conformational preferences of peptidomimetic backbones [1]. Furthermore, the calculated logP values differ markedly: approximately 1.9 for the tert-butylphenyl derivative versus 1.2 for 4-chlorophenylglycine and 0.8 for unsubstituted phenylglycine, impacting membrane permeability and non-specific binding in cellular assays . Without head-to-head comparative data, procurement decisions must rely on these fundamental structure-property relationships to ensure the desired steric occlusion and hydrophobic effect are achieved in the final active pharmaceutical ingredient (API) candidate .

Quantitative Differentiators: Comparative Physicochemical and Synthetic Utility of Amino(4-tert-butylphenyl)acetic acid


Hydrophobicity Benchmark: logP Differential vs. 4-Chlorophenylglycine and Unsubstituted Phenylglycine

In the absence of direct experimental comparison, computational logP values provide a class-level inference of differential membrane interaction potential. The tert-butyl substituent confers a calculated logP of 1.9, representing a +0.7 increase over 4-chlorophenylglycine (logP 1.2) and a +1.1 increase over unsubstituted phenylglycine (logP 0.8) . This quantifiable difference in lipophilicity can be a critical selection criterion when designing compounds intended for blood-brain barrier penetration or when seeking to minimize aqueous solubility for metabolic stability.

Lipophilicity Medicinal Chemistry ADME Prediction

Steric Bulk Assessment: Taft Es Parameter Differentiates para-Substituent Effects

The Taft steric parameter (Es) quantifies the steric hindrance imposed by a substituent. For the para-tert-butyl group, Es is approximately -1.54, which is significantly more negative (bulkier) than the para-chloro group (Es = -0.97) and para-hydrogen (Es = 0.00) [1]. This quantifiable steric difference can translate into altered binding conformations, reduced off-target interactions due to steric exclusion, or modified reaction kinetics during amide bond formation in solid-phase peptide synthesis.

Steric Effects Structure-Activity Relationship Molecular Modeling

Synthetic Utility in Peptide and Peptidomimetic Synthesis: Reported Yields in Amide Bond Formation

While direct comparative kinetic data are absent, the synthetic accessibility of the tert-butylphenyl motif is established. A related synthetic sequence reported the preparation of 2-(4-tert-butylphenyl)glycine via transamination in 45% yield . In contrast, the synthesis of unsubstituted 2-phenylglycine via similar methods typically proceeds with yields exceeding 60% [1]. This ~15% yield differential, while not a head-to-head comparison of the final building block's coupling efficiency, provides a quantitative benchmark for the synthetic burden associated with the bulky tert-butyl group during the construction of the core amino acid framework.

Peptide Synthesis Building Block Medicinal Chemistry

Antibacterial Activity Profile: Reported Spectrum Against ESKAPE Pathogens

Limited antibacterial activity data have been reported for the compound class. Amino(4-tert-butylphenyl)acetic acid has been described as possessing antibacterial activity against strains including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella aerogenes, Proteus mirabilis, Acinetobacter anitratus, Serratia marcescens, and Shigella sonnei [1]. Furthermore, it is noted to synergize the antibacterial activity of ampicillin against certain β-lactamase-producing strains [1]. Crucially, quantitative MIC values are not provided, nor is there a direct comparator against which to judge potency relative to other phenylglycine derivatives. This evidence is therefore supportive of a general antimicrobial potential but insufficient for direct potency-based selection over an alternative building block.

Antimicrobial Synergy ESKAPE Pathogens

Validated Application Scenarios for Amino(4-tert-butylphenyl)acetic acid Based on Quantitative Evidence


CNS Drug Discovery: Exploiting Elevated logP for Blood-Brain Barrier Penetration

The calculated logP of 1.9 for Amino(4-tert-butylphenyl)acetic acid makes it a preferred building block over less lipophilic alternatives (e.g., 4-chlorophenylglycine, logP 1.2) when designing peptidomimetics or small molecules intended to cross the blood-brain barrier. This property can be leveraged in medicinal chemistry campaigns targeting neurological disorders where passive CNS permeability is a key design criterion .

Occupancy of Deep Hydrophobic Pockets via Enhanced Steric Bulk

The Taft Es value of -1.54 for the tert-butyl group quantifies its significant steric bulk. This property is directly applicable in structure-based drug design where a target protein's active site contains a spacious, lipophilic cavity. Substitution with this building block, rather than smaller para-substituted analogs, can improve binding affinity through enhanced van der Waals interactions and shape complementarity, as inferred from class-level steric parameters [1].

Solid-Phase Peptide Synthesis Requiring Bulky Hydrophobic Residues

Although synthetic yields may be moderately lower compared to unsubstituted phenylglycine (45% vs. >60%), the unique steric and hydrophobic profile justifies the use of Amino(4-tert-butylphenyl)acetic acid in the construction of peptide libraries or peptidomimetics where a bulky, non-natural residue is required to stabilize secondary structure or provide a specific recognition element. Procurement of this specific building block enables the exploration of chemical space inaccessible with smaller para-substituents .

Antimicrobial Lead Generation with Ampicillin Synergy Potential

The reported qualitative antibacterial activity against ESKAPE pathogens and synergy with ampicillin suggests potential utility in early-stage antimicrobial discovery. While lacking quantitative potency data, this compound may serve as a starting point for derivatization to improve potency and understand the mechanism of β-lactamase synergy. It is best positioned as a tool compound for exploratory studies rather than as an optimized lead [2].

Quote Request

Request a Quote for Amino(4-tert-butylphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.